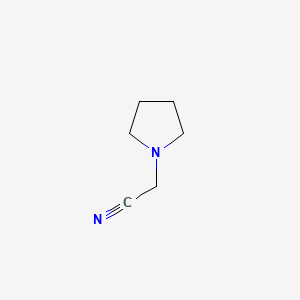

1-Pyrrolidineacetonitrile

Description

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRYXVXVLCYBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183389 | |

| Record name | Pyrrolidine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29134-29-0 | |

| Record name | 1-Pyrrolidineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29134-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029134290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDINE-1-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P9EEL10K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Pyrrolidineacetonitrile

Derivatization Strategies of 1-Pyrrolidineacetonitrile

Derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and accessing novel chemical entities. Strategies range from the synthesis of substituted analogues to complex, stereochemically defined molecules and diverse structures generated through multi-component reactions.

The synthesis of substituted pyrrolidineacetonitrile analogues often begins with readily available cyclic precursors like proline and 4-hydroxyproline (B1632879). mdpi.com For instance, the synthesis of various pyrrolidine-containing drugs utilizes (S)-prolinol, which is commonly prepared by the reduction of proline. mdpi.com The substitution on the pyrrolidine (B122466) ring can be introduced at various positions, influencing the molecule's biological activity.

One approach involves the alkylation of a protected proline derivative, which can then be further modified. For example, the synthesis of Daclatasvir involves the initial alkylation of N-protected proline. mdpi.com Another strategy is the condensation of a substituted pyrrolidine with another molecule. The synthesis of Rocuronium bromide, a muscle relaxant, involves the condensation of a steroid with pyrrolidine in boiling acetonitrile (B52724). mdpi.com

The synthesis of pyridine (B92270) analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine has been explored to investigate the steric influence of substituents on the pyridine ring on binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov Analogues substituted with bulky groups like phenyl, substituted phenyl, or heteroaryl groups were synthesized and showed a range of binding affinities. nih.gov

| Precursor | Reagents | Product Type | Reference |

| Proline | LiAlH4 or LiBH4 | (S)-Prolinol | mdpi.com |

| N-protected proline | 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) | Bis-ketoester intermediate for Daclatasvir | mdpi.com |

| Steroid | Pyrrolidine, Acetonitrile | Rocuronium bromide precursor | mdpi.com |

| 3-(2-(pyrrolidinyl)methoxy)pyridine | Phenyl, substituted phenyl, or heteroaryl groups | 5-substituted pyridine analogues | nih.gov |

The control of stereochemistry is paramount in the synthesis of biologically active molecules. The stereoselective synthesis of enantiopure this compound derivatives can be achieved through various asymmetric reactions.

One powerful method is the 1,3-dipolar cycloaddition reaction. For example, the reaction between a chiral nitrone and N-substituted maleimides can produce enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov This reaction proceeds on the less hindered face of the nitrone. nih.gov

Asymmetric multi-component reactions also provide an efficient route to highly substituted, enantiopure pyrrolidine derivatives. The reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three new stereogenic centers in a single step with high diastereoselectivity. nih.gov The stereochemical outcome of such reactions can be influenced by the choice of reagents and additives. For instance, the addition of acetonitrile in the reaction of an N-tosyl imino ester with optically active phenyl dihydrofuran and allyltrimethylsilane (B147118) can lead to a single diastereomer in good yield. nih.gov

| Method | Reactants | Key Features | Reference |

| 1,3-Dipolar Cycloaddition | Chiral nitrone, N-substituted maleimides | High enantio- and diastereoselectivity | nih.gov |

| Asymmetric Multi-component Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester, silane reagents | Construction of up to three stereogenic centers in one step | nih.gov |

Multi-component reactions (MCRs) are highly efficient for generating structural diversity from simple starting materials in a single synthetic operation. researchgate.net They offer advantages in terms of atom and step economy, as well as reduced waste generation. researchgate.net

A three-component condensation of aryl(heteroaryl)aldehydes, asparagine, and N-methylmaleimide can be used to synthesize tetrasubstituted pyrrolidines that are analogues of homoproline. nih.gov This approach utilizes the in-situ generation of an azomethine ylide from the aldehyde and asparagine, which then undergoes a 1,3-dipolar cycloaddition with N-methylmaleimide. nih.gov This method allows for the introduction of various aryl or heteroaryl substituents at the α-position of the pyrrolidine ring. nih.gov

The Povarov reaction, another type of MCR, can be used to synthesize tetrahydroquinoline derivatives, which can be considered structurally related to substituted pyrrolidines. nih.gov While not directly yielding a pyrrolidineacetonitrile, the principles of MCRs for creating diverse heterocyclic scaffolds are applicable. nih.govmdpi.com The diversity of accessible structures can be further expanded by subsequent modifications of the products obtained from these MCRs. nih.gov

| Reaction Type | Components | Product | Reference |

| Three-component condensation | Aryl(heteroaryl)aldehydes, Asparagine, N-methylmaleimide | Polysubstituted homoproline analogues | nih.gov |

| 1,3-Dipolar Cycloaddition | 2H-chromene-3-carbaldehyde, Isatin, L-proline/pipecolinic acid | Spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] derivatives | researchgate.net |

Mechanistic Investigations of 1 Pyrrolidineacetonitrile Reactivity

Reaction Mechanisms Involving the Acetonitrile (B52724) Functionality

The acetonitrile group, -CH₂CN, is a versatile functional unit that can participate in a variety of chemical transformations through nucleophilic, electrophilic, and radical-mediated pathways.

The acetonitrile moiety in 1-Pyrrolidineacetonitrile possesses both nucleophilic and electrophilic characteristics, allowing it to react with a wide range of chemical partners.

Nucleophilic Character: The nucleophilicity of the acetonitrile group can be expressed in two primary ways. Firstly, the lone pair of electrons on the nitrogen atom of the nitrile can act as a nucleophile, although this is less common due to the sp-hybridization of the nitrogen. More significantly, the methylene (B1212753) protons (α-protons) adjacent to the nitrile group are acidic. Deprotonation by a base generates a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can participate in carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyl compounds. The adjacent pyrrolidine (B122466) nitrogen can influence this acidity. α-aminonitriles are key intermediates in reactions like the Strecker synthesis of amino acids, where a nucleophilic cyanide attacks an imine. masterorganicchemistry.commdpi.com

Electrophilic Character: Conversely, the carbon atom of the nitrile group is electrophilic. britannica.comyoutube.com It is susceptible to attack by nucleophiles, a reaction characteristic of the nitrile functional group. nih.gov This pathway is fundamental to reactions such as hydrolysis, where water or hydroxide (B78521) attacks the nitrile carbon, ultimately leading to the formation of a carboxylic acid or an amide. masterorganicchemistry.com Similarly, potent nucleophiles like Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis. Theoretical calculations have shown that α-aminonitriles are generally more reactive than other nitriles. nih.gov

Radical reactions offer another avenue for the transformation of this compound. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The process begins with the formation of a radical, often induced by heat or light, which can abstract a hydrogen atom from the this compound molecule.

Propagation: The most likely site for hydrogen abstraction is the α-carbon of the acetonitrile group. This is because the resulting radical is stabilized by both the adjacent nitrogen atom of the pyrrolidine ring and the cyano group. Once formed, this radical can react with other molecules, propagating the chain reaction. For instance, a radical species can be generated through the auto-oxidation of a benzylic-type position, which then reacts with molecular oxygen. mdpi.com

Termination: The reaction ceases when two radical species combine.

The stability of the intermediate radical is a key factor in these mechanisms, making the α-position a prime target for radical-mediated functionalization.

Role of the Pyrrolidine Ring in Reaction Dynamics

The pyrrolidine ring is not merely a passive scaffold; its conformational flexibility and electronic nature actively influence the reactivity of the attached acetonitrile group.

The five-membered pyrrolidine ring is non-planar and adopts puckered conformations, typically described as envelope or twist forms, to minimize steric and torsional strain. nih.govbeilstein-journals.orgacs.org For a 1-substituted pyrrolidine like this compound, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The equilibrium between these conformers is rapid but can favor one form, significantly impacting reactivity. acs.org

Computational studies on pyrrolidine itself suggest that the N-H equatorial conformer is the most stable. acs.org The introduction of a substituent at the nitrogen atom, such as the cyanomethyl group, will have its own conformational preferences. The orientation of the acetonitrile group affects its steric accessibility and the orientation of the nitrogen's lone pair. An equatorially positioned group is generally more sterically accessible for reactions. Conversely, an axial orientation might facilitate or hinder specific intramolecular interactions. The puckering of the ring itself (e.g., C2-endo or C2-exo) is influenced by substituents elsewhere on the ring, which in turn dictates the precise geometry and reactivity of the N-substituent. nih.govnih.gov

Substituents on the carbon atoms of the pyrrolidine ring can profoundly modulate the reactivity of this compound through steric and electronic effects. rsc.orgresearchgate.netresearchgate.net

Electronic Effects: The electronic nature of substituents influences the nucleophilicity of the pyrrolidine nitrogen and the acidity of the α-protons of the acetonitrile group. Electron-donating groups (e.g., alkyl groups) increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups (e.g., fluorine, carbonyl groups) decrease the nitrogen's nucleophilicity. beilstein-journals.org However, an electron-withdrawing group can increase the acidity of the α-protons on the acetonitrile moiety, facilitating the formation of the nucleophilic carbanion. The position of the substituent is critical; for instance, substitution at C4 with an electron-withdrawing group has been shown to strongly favor specific ring puckers, thereby influencing the conformation and reactivity. nih.gov

Catalytic Activity and Mechanisms

While this compound is not a widely cited catalyst itself, the pyrrolidine scaffold is a cornerstone of modern organocatalysis, most notably in the form of proline and its derivatives. nih.govnih.gov These catalysts are highly effective in a range of asymmetric transformations. nih.govorganic-chemistry.org Based on its structure, this compound could potentially exhibit several modes of catalytic activity.

Brønsted Base Catalysis: The secondary amine of the pyrrolidine ring can function as a Brønsted base, accepting a proton to catalyze reactions such as aldol (B89426) or Michael additions.

Lewis Base Catalysis: The lone pair on the nitrogen can act as a Lewis base, activating substrates through coordination.

Enamine Catalysis: Although less direct, if the acetonitrile group were to be transformed (e.g., hydrolyzed to a carboxylic acid), the resulting molecule could potentially participate in enamine catalysis, a common mechanism for proline-derived catalysts. In this mechanism, the secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate.

Phase-Transfer Catalysis: Ammonium (B1175870) salts derived from the pyrrolidine nitrogen could function as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. Recent research has shown that simple ammonium salts can catalyze the synthesis of other α-aminonitriles. researchgate.netnih.gov

Metal Ligand: The nitrogen atom and the nitrile group could act as bidentate or monodentate ligands for transition metals, potentially enabling catalytic processes like dehydrogenation or other metal-catalyzed transformations. google.com

The specific catalytic utility would depend on the reaction conditions and the nature of the substrates involved. The presence of the cyano group distinguishes it from more common pyrrolidine catalysts and could offer unique reactivity or selectivity.

Homogeneous Catalysis Applications

A comprehensive search of available scientific literature and chemical databases did not yield any specific examples of this compound being directly employed as a catalyst or a significant ligand in homogeneous catalysis. While the broader class of pyrrolidine-containing molecules is prevalent in catalysis, particularly in asymmetric synthesis, this compound itself is not prominently featured in studies involving transition metal-catalyzed reactions in a homogeneous phase. The electronic and steric properties conferred by the acetonitrile group may not be conducive to the typical ligand-metal interactions that drive many homogeneous catalytic cycles. Further research would be necessary to explore its potential in this area, perhaps through derivatization to enhance its coordination capabilities.

Heterogeneous Catalysis with this compound Derivatives

There is a lack of documented studies detailing the use of this compound or its direct derivatives as components of heterogeneous catalysts. The development of heterogeneous catalysts often involves the immobilization of a catalytically active species onto a solid support. While pyrrolidine moieties are sometimes incorporated into such supported catalysts, specific research focusing on derivatives of this compound for this purpose is not apparent in the current body of scientific literature. The synthesis of such materials and the evaluation of their catalytic activity in various reactions could be a potential area for future investigation.

Organocatalytic Activation Mechanisms

The field of organocatalysis frequently utilizes chiral amines and their derivatives, with proline and its analogs being cornerstone examples. These catalysts often operate through the formation of enamine or iminium ion intermediates. While this compound contains the pyrrolidine scaffold common to many organocatalysts, there is no direct evidence in the scientific literature of its use as an organocatalyst itself. The presence of the acetonitrile functional group introduces different chemical properties compared to the carboxylic acid group in proline, for instance. The activation mechanisms for typical pyrrolidine-based organocatalysts, such as the enamine catalysis pathway, have been extensively studied for other derivatives but not specifically for this compound. Therefore, a detailed discussion of its organocatalytic activation mechanisms cannot be provided based on existing research.

Advanced Applications in Organic Synthesis and Medicinal Chemistry

1-Pyrrolidineacetonitrile as a Building Block in Complex Molecule Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules due to the reactivity of both the pyrrolidine (B122466) ring and the acetonitrile (B52724) functional group.

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, with broad applications in pharmaceuticals and materials science. openmedicinalchemistryjournal.com this compound can be a valuable precursor for creating a variety of nitrogen-containing heterocyclic systems. The Paal-Knorr synthesis, for instance, is a well-established method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. youtube.comuomosul.edu.iq While not a direct application of this compound, the underlying principle of using amine-containing building blocks is central to many heterocyclic syntheses.

The nitrile group in this compound offers a reactive handle for various transformations. For example, enaminonitriles, which can be conceptually related to the reactivity of the acetonitrile group, are key intermediates in the synthesis of a wide range of polyfunctionally substituted heterocycles like pyrazoles, isoxazoles, and pyrimidines. researchgate.net The synthesis of such compounds often involves the reaction of the enaminonitrile with various nucleophiles. researchgate.net Furthermore, the development of green chemistry protocols, such as microwave-assisted solvent-free reactions catalyzed by solid acids like K-10 montmorillonite, has made the synthesis of heterocycles like indoles more environmentally benign. nih.gov

The following table provides examples of heterocyclic systems that can be synthesized from precursors conceptually related to the functionalities present in this compound.

| Heterocyclic System | Synthetic Precursor Type | Key Reaction Type | Reference |

| Pyrroles | 1,4-Dicarbonyl compounds and amines | Paal-Knorr synthesis | youtube.comuomosul.edu.iq |

| Pyrazoles, Isoxazoles, Pyrimidines | Enaminonitriles | Cyclocondensation with nucleophiles | researchgate.net |

| Indoles | Pyrroles and 1,4-dicarbonyl compounds | Microwave-assisted, solid-acid catalysis | nih.gov |

| 1,2,4-Oxadiazoles | Amidoximes and acyl chlorides | Hetero-cyclization | mdpi.com |

The pyrrolidine ring is a common structural motif found in a wide array of natural products, particularly alkaloids isolated from plants and microorganisms. nih.govnih.gov The total synthesis of these complex molecules often relies on the strategic use of pyrrolidine-containing building blocks. Pyrrole and its derivatives have been successfully employed to construct the core frameworks of natural products such as those belonging to the Aspidosperma and Stemona alkaloid families. nih.gov

The anticipation of natural product structures through synthesis is a fascinating area where chemists synthesize molecules that are predicted to exist in nature but have not yet been isolated. nih.gov This approach underscores the power of synthetic chemistry to not only replicate but also to predict the structures of complex natural molecules.

The development of new agrochemicals is crucial for sustainable food production. researchgate.net While specific examples detailing the use of this compound as a direct intermediate in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the structural motifs it contains are relevant to this field. Many biologically active compounds used in agriculture contain heterocyclic rings.

The synthesis of novel molecules for crop protection often involves the structural modification of existing natural or synthetic compounds. researchgate.net The pyrrolidine ring, being a common scaffold in bioactive molecules, could be a starting point for the development of new pesticides or herbicides. The nitrile group offers a versatile point for chemical modification to generate a library of derivatives for screening. For instance, the synthesis of hybrid compounds, such as those containing a triazole ring linked to another heterocyclic moiety, has been shown to yield compounds with potential herbicidal activity. researchgate.net The versatility of the nitrile group in forming various heterocyclic systems makes this compound a potentially useful, albeit not widely reported, intermediate in the exploratory synthesis of new agrochemicals.

Medicinal Chemistry Applications and Pharmacological Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.govbohrium.comresearchgate.netresearchgate.netnih.govunipa.it Its three-dimensional structure and the ability to introduce stereocenters make it an attractive framework for designing molecules that can interact with biological targets with high specificity. nih.govresearchgate.net

The design and synthesis of novel bioactive molecules is a cornerstone of drug discovery. nih.gov Derivatives of this compound can be designed to target a wide range of biological processes. The pyrrolidine ring can serve as a scaffold to which various pharmacophoric groups are attached, while the acetonitrile group can be retained or modified to modulate the compound's physicochemical properties and biological activity.

For example, the synthesis of pyrrolidone derivatives has been explored for their potential psychotropic actions, with some compounds showing significant hypothermic and nootropic effects. nih.gov The synthesis of chiral pyrrolidine derivatives is also of great interest due to the stereospecific nature of many biological interactions. researchgate.net The design of such molecules often involves a rational approach, where structural modifications are made based on an understanding of the target receptor or enzyme. nih.gov

The following table highlights some examples of bioactive derivatives based on the pyrrolidine or related scaffolds and the synthetic strategies employed.

| Bioactive Derivative Class | Therapeutic Area | Synthetic Approach | Reference |

| Pyrrolidone derivatives | Psychotropic | Addition to heterocumulenes, condensation with acid chlorides | nih.gov |

| Chiral pyrrolidine derivatives | Various | Starting from enantiomerically pure precursors like (S)-N-benzylprolinehydrazide | researchgate.net |

| Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives | Alzheimer's Disease | Multi-step synthesis and screening for dual AChE/BACE1 inhibition | rsc.org |

| Tryptophan derivatives containing 2,5-diketopiperazine | Antiviral | Multi-component reactions | mdpi.com |

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of lead compounds. mdpi.com For pyrrolidine-based scaffolds, SAR studies have been extensively conducted to understand how different substituents on the pyrrolidine ring influence biological activity. bohrium.comresearchgate.netnih.gov

Key findings from SAR studies on pyrrolidine derivatives include:

Influence of Substituents: The nature, position, and stereochemistry of substituents on the pyrrolidine ring can have a profound impact on biological activity. researchgate.netnih.gov For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, small lipophilic substituents on a terminal phenyl group were found to be optimal for potency. nih.gov

Conformational Effects: The conformation of the pyrrolidine ring, which can be influenced by substituents, plays a critical role in how a molecule binds to its biological target. researchgate.net

Scaffold Modifications: Modifications to the core pyrrolidine scaffold, such as the introduction of additional rings or linkers, can significantly alter the pharmacological profile of a compound. nih.gov

A study on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme responsible for antibiotic resistance, demonstrated that modifications at different positions of the scaffold had varying effects on inhibitory activity. nih.govmdpi.com This highlights the importance of systematic SAR studies in the development of effective enzyme inhibitors.

The table below summarizes key SAR findings for different classes of pyrrolidine derivatives.

| Derivative Class | Target/Activity | Key SAR Findings | Reference |

| Pyrrolidine amides | NAAA inhibitors | Small lipophilic substituents on the terminal phenyl group enhance potency. Flexible linkers can increase potency but may reduce selectivity. | nih.gov |

| Pyrrolidine pentamines | AAC(6')-Ib inhibitors | Specific substitutions at defined positions on the scaffold are essential for inhibitory activity. Truncations of the molecule lead to loss of activity. | nih.govmdpi.com |

| Pyridine (B92270) derivatives | Antiproliferative | The number and position of methoxy (B1213986) groups can significantly influence anticancer activity. | mdpi.com |

Target Identification and Mechanism of Action Studies

There are no available scientific studies that identify specific biological targets for this compound. Methodologies for target identification, which can range from computational predictions and chemical proteomics to activity-based protein profiling, have not been applied to this compound according to public domain literature. Consequently, without an identified target, there are no corresponding mechanism of action studies to report. Research in this area focuses on compounds that exhibit some form of biological activity, a property that has not been documented for this compound.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques in Elucidating Molecular Structure

Spectroscopy is a pivotal tool for probing the molecular architecture of 1-Pyrrolidineacetonitrile, providing detailed information about its atomic composition, bonding, and electronic properties.

For this compound, the ¹H NMR spectrum is expected to show three distinct signals:

A singlet for the two protons of the methylene (B1212753) group (—CH₂CN) adjacent to the nitrile.

A multiplet for the four protons on the carbons adjacent to the nitrogen atom within the pyrrolidine (B122466) ring (α-protons).

A multiplet for the four protons on the carbons beta to the nitrogen atom in the pyrrolidine ring (β-protons).

The ¹³C NMR spectrum is anticipated to display three signals corresponding to the three unique carbon environments: the nitrile carbon (C≡N), the methylene carbon (—CH₂CN), and the two sets of non-equivalent carbons within the pyrrolidine ring. pressbooks.pubbhu.ac.in The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the nitrile group. pressbooks.pubbhu.ac.in

The table below presents ¹H and ¹³C NMR data for a related substituted compound, 1-(Cyanomethyl)-2,4-dimethyl-4-phenylpyrrolidine-2-carbonitrile, which illustrates the chemical shifts for the cyanomethyl group and the pyrrolidine ring protons and carbons. nih.gov

Interactive Data Table: NMR Data for a Substituted 1-(Cyanomethyl)pyrrolidine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 3.50 (d, J = 16.8 Hz, 1H) | -CH₂CN |

| ¹H NMR | 3.74 (d, J = 16.8 Hz, 1H) | -CH₂CN |

| ¹H NMR | 2.93 (d, J = 9.2 Hz, 1H) | Pyrrolidine Ring H |

| ¹H NMR | 3.67 (d, J = 9.6 Hz, 1H) | Pyrrolidine Ring H |

| ¹³C NMR | 37.2 | -CH₂CN |

| ¹³C NMR | 117.6 | -C≡N |

| ¹³C NMR | 55.3, 60.6, 66.5 | Pyrrolidine Ring Carbons |

Data obtained in CDCl₃ for 1-(Cyanomethyl)-2,4-dimethyl-4-phenylpyrrolidine-2-carbonitrile. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which helps confirm its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. researchgate.net

The mass spectrum of this compound (molecular weight: 110.16 g/mol ) shows a molecular ion peak at a mass-to-charge ratio (m/z) of 110. The most abundant peak, known as the base peak, appears at m/z 83. hmdb.ca This prominent fragment corresponds to the loss of the nitrile group (•CN, 26 Da) and a hydrogen atom, resulting in the stable N-vinylpyrrolidine cation. Another significant fragmentation pathway involves the alpha-cleavage characteristic of amines, where the C-C bond adjacent to the nitrogen is broken. mdpi.combceln.ca This leads to the formation of the pyrrolidiniumyl-methyl cation (m/z 84) or the highly stable pyrrolidinium (B1226570) ion (m/z 70) after rearrangement.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 110 | [C₆H₁₀N₂]⁺• | Molecular Ion (M⁺•) |

| 84 | [C₅H₁₀N]⁺ | M⁺• - •CH₂CN (alpha-cleavage) |

| 83 | [C₅H₉N]⁺• | M⁺• - HCN |

| 70 | [C₄H₈N]⁺ | Pyrrolidinium ion, loss of •CH₂CN |

| 55 | [C₄H₇]⁺ | Loss of nitrile and nitrogen-containing fragments |

Data sourced from NIST Mass Spectrometry Data Center. hmdb.ca

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule by probing their vibrational modes. researchgate.net

The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. researchgate.netyoutube.com A sharp, medium-intensity band appears in the region of 2260-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. researchgate.net The aliphatic C-H stretching vibrations of the methylene and pyrrolidine ring protons are observed as strong bands in the 3000-2850 cm⁻¹ region. researchgate.net The C-N stretching vibration of the tertiary amine appears in the fingerprint region, typically around 1200-1050 cm⁻¹. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar, symmetric bonds. researchgate.net Therefore, the C≡N stretch is also expected to be Raman active. The symmetric C-C and C-N vibrations within the pyrrolidine ring would also be observable. mdpi.com

Interactive Data Table: Vibrational Spectroscopy Data for this compound

| Technique | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| IR | ~2970-2850 | C-H Aliphatic Stretch |

| IR / Raman | ~2245 | C≡N Nitrile Stretch |

| IR | ~1460 | CH₂ Scissoring (Bending) |

| IR | ~1150 | C-N Stretch (Tertiary Amine) |

Data sourced from NIST and Bio-Rad Laboratories/John Wiley & Sons, Inc. nih.govresearchgate.net

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. bhu.ac.inresearchgate.net The utility of this technique depends on the presence of chromophores—parts of a molecule that absorb light. masterorganicchemistry.com

This compound does not possess any extended conjugated π-systems or aromatic rings, which are typical chromophores that absorb in the standard UV-Vis range (200-800 nm). youtube.commasterorganicchemistry.com The principal electronic transitions possible are σ → σ* and n → σ* transitions associated with the C-C, C-H, C-N single bonds and the non-bonding (n) electrons on the nitrogen atom. These transitions are high-energy and typically occur in the far-UV region (below 200 nm), which is outside the analytical range of most standard laboratory spectrophotometers. Current time information in Bangalore, IN. The nitrile group (C≡N) has a weak n → π* transition, but this also typically falls below 200 nm and is often not observed. Current time information in Bangalore, IN. Consequently, this compound is expected to be transparent in the near-UV and visible regions of the spectrum.

Chromatographic Separations in Research Contexts

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for its quantification. A specific reverse-phase (RP) HPLC method has been established for its analysis. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more polar compounds elute earlier, while less polar compounds are retained longer.

The method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, ensuring good peak shape. The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid to control the ionization state of the analyte and improve peak symmetry. For applications requiring compatibility with mass spectrometry detection (LC-MS), formic acid is used in place of phosphoric acid. Detection is typically performed using a UV detector; since the compound lacks a strong chromophore, a low wavelength (e.g., < 220 nm) would be required for detection.

Interactive Data Table: HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV (at a low wavelength) or Mass Spectrometry (MS) |

Method details sourced from SIELC Technologies.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a cornerstone technique for the separation and analysis of volatile compounds like this compound. The principle of GC lies in the partitioning of a sample between a stationary phase, typically a microscopic layer of liquid or polymer on an inert solid support housed within a long, thin tube called a column, and a mobile phase, which is an inert gas such as helium or nitrogen. When a sample containing this compound is injected into the chromatograph, it is vaporized and carried through the column by the mobile phase. The separation is achieved based on the differential affinities of the compound for the stationary phase. Compounds with a lower boiling point and less interaction with the stationary phase travel through the column faster and are detected earlier. youtube.com

The time it takes for a compound to travel through the column to the detector is known as its retention time, a characteristic value that can be used for identification under a specific set of chromatographic conditions. For this compound, the selection of an appropriate GC column, with a stationary phase that can effectively interact with its polar and nitrogen-containing structure, is crucial for achieving good separation from any impurities or other components in a mixture.

When coupled with a mass spectrometer, the technique becomes Gas Chromatography-Mass Spectrometry (GC-MS), a powerful hyphenated method. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a mass spectrum that acts as a molecular fingerprint. For this compound, GC-MS analysis can not only confirm its presence and purity but also provide structural information through the fragmentation pattern observed in the mass spectrum. nih.gov The National Institute of Standards and Technology (NIST) library contains mass spectral data for this compound, which can be used for comparison and confirmation. nih.gov

| Parameter | Value | Source |

|---|---|---|

| NIST Number | 342539 | PubChem nih.gov |

| Total Peaks | 42 | PubChem nih.gov |

| m/z Top Peak | 42 | PubChem nih.gov |

| m/z 2nd Highest | 82 | PubChem nih.gov |

| m/z 3rd Highest | 41 | PubChem nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of a beam of X-rays by the ordered array of atoms within a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the atoms, their chemical bonds, and other structural details can be elucidated. wikipedia.org

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at a low temperature. Once a suitable crystal is obtained, the analysis would provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity of the pyrrolidine ring and the acetonitrile group.

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice, providing insights into the nature and geometry of intermolecular interactions, such as van der Waals forces and any potential weak hydrogen bonds. While no specific single-crystal X-ray diffraction studies for this compound are prominently reported, the technique has been extensively used to determine the structures of numerous molecules containing pyrrolidine or nitrile functionalities, demonstrating its applicability. researchgate.netmdpi.comresearchgate.net The structural data obtained would be invaluable for computational chemistry studies and for understanding the compound's physical properties in the solid state.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Specifies the precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Provides exact measurements of the molecular geometry. |

| Intermolecular Interactions | Reveals how molecules are arranged and interact with each other in the solid state. |

Advanced hyphenated techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer a powerful means for the comprehensive analysis of complex samples. nih.gov Beyond the widely used GC-MS, other advanced hyphenated techniques could be employed for the detailed characterization of this compound and its related impurities or reaction byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly useful for analyzing less volatile derivatives of this compound or for its analysis in complex matrices where direct injection into a GC is not feasible. In LC-MS, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the liquid chromatograph is then introduced into a mass spectrometer, providing mass and structural information.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) is another powerful hyphenated technique that could provide valuable information about the thermal stability of this compound. In TGA, the mass of a sample is measured as a function of temperature. By coupling the TGA instrument to a mass spectrometer, the gases evolved during the thermal decomposition of the compound can be identified in real-time. youtube.com This would allow for the elucidation of its decomposition pathways and the identification of the resulting fragments.

The choice of a specific hyphenated technique, or a combination thereof, depends on the analytical question at hand. For instance, in a synthetic research setting, GC-MS would be ideal for routine monitoring of reaction progress and product purity. For metabolic studies or analysis in biological fluids, LC-MS would be the preferred method. TGA-MS would be employed in studies focused on the material properties and thermal behavior of the compound. The application of these advanced hyphenated techniques ensures a thorough and unambiguous characterization of this compound in various research contexts. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of pyrrolidine (B122466) derivatives is continuously evolving, with new methods offering greater efficiency, control, and access to complex structures. ontosight.ai For a molecule like 1-Pyrrolidineacetonitrile, these advanced methodologies promise to unlock a new generation of analogs. Future efforts will likely focus on moving beyond traditional techniques to adopt more sophisticated and atom-economical approaches.

Key emerging strategies include:

Iridium-Catalyzed Reductive Cycloadditions : A novel and general strategy for creating highly substituted and structurally complex pyrrolidines involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides. acs.org This method allows for a [3+2] cycloaddition reaction with conjugated alkenes, providing a unified approach to a wide array of pyrrolidine structures that were previously difficult to access. acs.org

Photochemical Ring Contractions : A recently developed photo-promoted ring contraction of pyridines using silylborane presents a powerful method for producing pyrrolidine derivatives. nih.gov This strategy is significant as it transforms abundant and inexpensive pyridine (B92270) feedstocks into the more medicinally relevant pyrrolidine skeleton, demonstrating high functional group compatibility. nih.gov

Stereoselective Synthesis : A major focus is on methods that produce optically pure pyrrolidine derivatives. mdpi.com This is often achieved either by starting with chiral precursors like proline and 4-hydroxyproline (B1632879) or through stereoselective cyclization of acyclic starting materials. mdpi.com Such methods are crucial for developing drugs where specific stereochemistry is essential for biological activity.

These next-generation methods will enable chemists to synthesize libraries of complex this compound derivatives with precise control over stereochemistry and substitution patterns, significantly accelerating the discovery of new functionalities. ontosight.ai

Exploration of Novel Pharmacological Targets

While the pyrrolidine ring is a well-established pharmacophore, the full therapeutic potential of its derivatives is far from exhausted. nih.govontosight.ai Future research on this compound will involve synthesizing new analogs and screening them against a wide array of biological targets to identify novel therapeutic applications. The structural diversity accessible from this scaffold allows it to be tailored for high-affinity interactions with various enzymes and receptors. nih.gov

Potential target classes for derivatives of this compound include:

Enzyme Inhibition : Pyrrolidine derivatives have shown promise as inhibitors of key enzymes implicated in disease. For instance, derivatives have been synthesized as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes and as cyclooxygenase (COX-1/COX-2) inhibitors for their anti-inflammatory and analgesic effects. researchgate.netnih.gov

G Protein-Coupled Receptors (GPCRs) : GPCRs represent one of the largest and most important families of drug targets. nih.gov The conformational flexibility of the pyrrolidine ring makes it an ideal scaffold for designing ligands that can modulate GPCR activity, opening avenues in areas like central nervous system disorders, metabolic diseases, and more. nih.govnih.gov

Ion Channels and Transporters : The ability of the pyrrolidine structure to interact with membrane-bound proteins makes it a candidate for developing modulators of ion channels and transporters, which are critical targets in cardiovascular and neurological diseases.

Table 1: Potential Pharmacological Target Classes for this compound Derivatives

| Target Class | Specific Example(s) | Therapeutic Area | Research Finding |

|---|---|---|---|

| Enzymes | Dipeptidyl peptidase-IV (DPP-IV) | Diabetes | Pyrrolidine carbonitriles have been synthesized as DPP-IV inhibitors. researchgate.net |

| Cyclooxygenase (COX-1, COX-2) | Inflammation, Pain | Novel pyrrolidine derivatives showed potential as COX inhibitors. nih.gov | |

| Receptors | G Protein-Coupled Receptors (GPCRs) | CNS Disorders, Metabolic Disease | GPCRs are a major drug target class where pyrrolidine scaffolds can be applied. nih.gov |

| Alkaloids | Natural Product Mimics | Various | The pyrrolidine ring is a core structure in numerous natural alkaloids with diverse bioactivity. wikipedia.org |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov For this compound, these computational tools offer a path to accelerate research and development cycles significantly.

Key applications include:

Retrosynthesis Planning : AI-powered platforms can analyze the structure of a target derivative and propose multiple, ranked synthetic routes. elsevier.com These tools can identify more efficient, cost-effective, and novel pathways than those devised by human chemists alone, reducing the time spent on route scouting. nih.gov

Generative Molecular Design : Instead of manually designing derivatives, researchers can use generative AI models. youtube.com These models can be trained to "think" like a chemist, proposing novel molecular structures that are not only predicted to be active against a specific biological target but are also synthetically accessible. youtube.com This approach merges molecular design with synthesis planning into a single, integrated process. youtube.com

Property Prediction : ML models can predict the physicochemical and biological properties of virtual compounds before they are synthesized. This includes predicting reaction yields, potential toxicity, and binding affinity, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving time and resources. researchgate.net

Table 2: AI/ML Applications in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | AI algorithms generate and evaluate possible synthetic pathways to create novel derivatives. | Faster development of efficient and cost-effective synthesis strategies. elsevier.com |

| Generative Modeling | AI designs new molecules with desired properties while ensuring they are synthetically feasible. | Accelerates the discovery of new lead compounds by exploring chemical space more effectively. youtube.com |

| Reaction Yield Prediction | Machine learning models predict the outcome and efficiency of chemical reactions before they are run in the lab. | Reduces experimental failures and optimizes reaction conditions for higher yields. researchgate.net |

| Virtual Screening | AI rapidly screens vast libraries of virtual compounds against biological targets to identify potential hits. | Prioritizes synthesis efforts on molecules with the highest probability of success. |

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to minimize environmental impact and improve safety. Future research on this compound and its derivatives will undoubtedly incorporate these principles.

Emerging green approaches relevant to pyrrolidine synthesis include:

Use of Eco-Friendly Solvents : There is a strong push to replace hazardous organic solvents with greener alternatives. Research has demonstrated the successful synthesis of various pyrrolidine derivatives using water or ethanol-water mixtures, which are non-toxic, inexpensive, and environmentally benign. rsc.orgchemicalbook.comjst-ud.vn

Catalyst-Free and One-Pot Reactions : Designing synthetic routes that proceed without a catalyst or that combine multiple steps into a single "one-pot" reaction can significantly reduce waste, energy consumption, and purification efforts. rsc.org Three-component domino reactions to create complex pyrrolidines are a prime example of this efficient and sustainable approach. rsc.org

Use of Renewable Feedstocks : A long-term goal of green chemistry is to replace petroleum-derived starting materials with those from renewable biomass sources, further reducing the carbon footprint of chemical manufacturing.

By adopting these strategies, the synthesis of this compound derivatives can become more sustainable, aligning with modern standards for environmentally responsible chemical research and production.

Advanced Materials Science Applications

Beyond pharmaceuticals, the unique structural and electronic properties of pyrrolidine derivatives make them attractive candidates for applications in materials science. The pyrrolidine ring provides stability and defined stereochemistry, while functional groups like the nitrile in this compound offer sites for polymerization or coordination. scbt.com

Future research could explore:

Polymers and Coatings : Pyrrolidine derivatives can be incorporated as monomers into polymers to create materials with novel properties for use in advanced coatings, electronics, or composites. scbt.com

Nanomaterials and Frameworks : The nitrogen atom and nitrile group can act as ligands for metal ions, suggesting that this compound could be a building block for creating metal-organic frameworks (MOFs) or other nanomaterials with applications in catalysis, gas storage, or sensing.

Organocatalysis : Chiral pyrrolidine derivatives are already widely used as organocatalysts in asymmetric synthesis. nih.gov New derivatives of this compound could be developed as novel catalysts for a range of chemical transformations.

The exploration of these non-pharmaceutical applications represents a significant growth area for pyrrolidine chemistry, potentially leading to the development of new functional materials with tailored properties.

Q & A

Q. What are the standard synthetic routes and characterization methods for 1-Pyrrolidineacetonitrile?

this compound (CAS 29134-29-0) is typically synthesized via nucleophilic substitution between pyrrolidine and haloacetonitrile derivatives (e.g., chloroacetonitrile) under basic conditions. Key steps include maintaining anhydrous conditions and controlled temperature (0–25°C) to minimize side reactions. Characterization involves:

- NMR spectroscopy : H and C NMR to confirm the structure (e.g., δ ~3.5 ppm for pyrrolidine CH groups and ~2.5 ppm for the nitrile-adjacent CH) .

- IR spectroscopy : A sharp peak near 2240 cm confirms the nitrile group .

- Mass spectrometry : Molecular ion peak at m/z 110 (CHN) .

Methodological Tip : Validate purity via GC-MS or HPLC (≥95%) and cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

Use gas chromatography (GC) with a polar capillary column (e.g., DB-WAX) and flame ionization detection (FID) for high sensitivity. For trace analysis, hyphenated techniques like GC-MS (EI mode) provide structural confirmation. Alternatively, reverse-phase HPLC with UV detection (λ = 200–220 nm) is suitable for polar matrices. Calibrate with certified reference standards and report limits of detection (LOD < 0.1 μg/mL) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model intermediates and transition states in reactions such as cycloadditions or nucleophilic attacks. Key parameters include:

Q. How do steric and electronic effects of the pyrrolidine ring influence the reactivity of this compound in heterocyclic synthesis?

The pyrrolidine ring’s electron-donating nature activates the nitrile group for [2+2] or [3+2] cycloadditions. Steric hindrance from the ring’s substituents can direct regioselectivity in reactions with dienophiles or electrophiles. For example, in the synthesis of pyridoisoquinolines, the nitrile acts as a directing group, with the pyrrolidine stabilizing transition states via non-covalent interactions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

Discrepancies often arise from impurities or measurement conditions. To resolve:

- Reproduce experiments : Follow standardized protocols (e.g., ASTM methods) for boiling point determination.

- Validate purity : Use multiple techniques (e.g., NMR, elemental analysis) and compare with high-purity commercial samples.

- Contextualize literature : Cross-reference data from authoritative sources (e.g., NIST) and note environmental variables (e.g., pressure, solvent) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with alkaline solutions (e.g., 10% NaOH) and adsorb with inert materials (e.g., vermiculite).

- Toxicity assessment : Refer to analogs like acetonitrile; monitor for cyanide release in metabolic pathways .

Q. How can researchers design experiments to explore novel applications of this compound in asymmetric catalysis?

- Ligand design : Functionalize the nitrile group with chiral auxiliaries (e.g., BINOL derivatives) and test in enantioselective reactions.

- Screening : Use high-throughput platforms to evaluate catalytic efficiency in C–C bond formations (e.g., Strecker synthesis).

- Characterization : X-ray crystallography to confirm ligand-metal coordination geometry .

Data Interpretation and Reproducibility

Q. What are best practices for interpreting conflicting spectral data (e.g., 1^11H NMR splitting patterns) in derivatives of this compound?

- Solvent effects : Record spectra in deuterated solvents (e.g., CDCl vs. DMSO-d) to assess hydrogen bonding.

- Dynamic processes : Variable-temperature NMR to detect ring-flipping in pyrrolidine or restricted rotation.

- Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Detailed protocols : Specify stoichiometry, temperature ramps, and purification steps (e.g., column chromatography conditions).

- Supporting information : Include raw spectral data, chromatograms, and crystallographic files (CIF) in supplementary materials.

- Reference standards : Use IUPAC nomenclature and CAS registry numbers to avoid ambiguity .

Emerging Research Directions

Q. What interdisciplinary opportunities exist for this compound in materials science or medicinal chemistry?

- Coordination polymers : Utilize the nitrile’s Lewis basicity to construct metal-organic frameworks (MOFs) with tunable porosity.

- Prodrug development : Explore its use as a nitrile-based prodrug moiety, leveraging enzymatic hydrolysis for targeted drug release.

- Green chemistry : Investigate solvent-free reactions or bio-based synthesis routes to enhance sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.